Cas no 1824007-44-4 (2-(2-Fluoro-5-nitrophenyl)butanoic acid)

2-(2-Fluoro-5-nitrophenyl)butanoic acid is a fluorinated nitroaromatic compound with a butanoic acid side chain, offering unique reactivity and structural features for synthetic applications. The fluorine and nitro substituents enhance its utility as an intermediate in pharmaceutical and agrochemical synthesis, enabling selective functionalization and derivatization. Its carboxylic acid group provides a versatile handle for further modifications, such as esterification or amidation. The electron-withdrawing effects of the nitro and fluoro groups influence its electronic properties, making it valuable in the design of bioactive molecules or materials. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its distinct substitution pattern.
2-(2-Fluoro-5-nitrophenyl)butanoic acid structure
1824007-44-4 structure
Product Name:2-(2-Fluoro-5-nitrophenyl)butanoic acid
CAS No:1824007-44-4
MF:C10H10FNO4
MW:227.189106464386
CID:5983770
PubChem ID:165746222
Update Time:2025-11-05

2-(2-Fluoro-5-nitrophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1827515
    • 1824007-44-4
    • 2-(2-fluoro-5-nitrophenyl)butanoic acid
    • 2-(2-Fluoro-5-nitrophenyl)butanoic acid
    • Inchi: 1S/C10H10FNO4/c1-2-7(10(13)14)8-5-6(12(15)16)3-4-9(8)11/h3-5,7H,2H2,1H3,(H,13,14)
    • InChI Key: JDTNGXQAJBXZPY-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C(C(=O)O)CC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 227.05938596g/mol
  • Monoisotopic Mass: 227.05938596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 83.1Ų

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2-(2-Fluoro-5-nitrophenyl)butanoic acid Related Literature

Additional information on 2-(2-Fluoro-5-nitrophenyl)butanoic acid

Introduction to 2-(2-Fluoro-5-nitrophenyl)butanoic acid (CAS No. 1824007-44-4)

2-(2-Fluoro-5-nitrophenyl)butanoic acid (CAS No. 1824007-44-4) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, which include a fluoro-substituted aromatic ring and a carboxylic acid functional group. These characteristics make it a valuable candidate for various scientific investigations, particularly in the fields of medicinal chemistry and drug discovery.

The molecular formula of 2-(2-Fluoro-5-nitrophenyl)butanoic acid is C11H11FO3N, and its molecular weight is approximately 230.21 g/mol. The compound's structure consists of a butanoic acid chain attached to a 2-fluoro-5-nitrophenyl group, which imparts specific chemical and biological properties. The presence of the fluoro substituent on the aromatic ring can influence the compound's reactivity, solubility, and biological activity, making it an interesting subject for detailed study.

In the realm of medicinal chemistry, 2-(2-Fluoro-5-nitrophenyl)butanoic acid has been explored for its potential as a lead compound in the development of new therapeutic agents. Recent research has focused on its anti-inflammatory and anti-cancer properties. For instance, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells in vitro. These findings suggest that 2-(2-Fluoro-5-nitrophenyl)butanoic acid could serve as a valuable scaffold for the design of more potent and selective drugs.

The synthesis of 2-(2-Fluoro-5-nitrophenyl)butanoic acid typically involves multi-step reactions, including the formation of the fluoro-substituted aromatic ring and the attachment of the butanoic acid moiety. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 2-fluoro-5-nitrobenzene with an appropriate carboxylic acid derivative, followed by subsequent functional group manipulations to achieve the desired product.

Beyond its potential therapeutic applications, 2-(2-Fluoro-5-nitrophenyl)butanoic acid has also been studied for its use in analytical chemistry. Its unique spectral properties make it suitable for use as a reference standard or internal standard in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These applications highlight the compound's versatility and importance in both research and practical settings.

In terms of safety and handling, it is important to note that while 2-(2-Fluoro-5-nitrophenyl)butanoic acid is not classified as a hazardous material or controlled substance, proper precautions should always be taken when working with any chemical compound. This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and following established laboratory safety protocols.

The ongoing research into 2-(2-Fluoro-5-nitrophenyl)butanoic acid continues to uncover new insights into its properties and potential applications. For example, recent studies have explored its interactions with specific biological targets, such as enzymes and receptors, which could provide valuable information for drug design and development. Additionally, efforts are underway to optimize its synthesis methods to improve yield and purity, making it more accessible for large-scale production.

In conclusion, 2-(2-Fluoro-5-nitrophenyl)butanoic acid (CAS No. 1824007-44-4) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features and biological activities make it an important subject for further investigation, particularly in the areas of medicinal chemistry and drug discovery. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the scientific community.

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